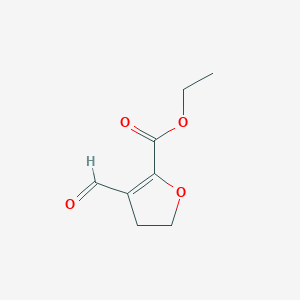
Ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate is a heterocyclic organic compound with the molecular formula C8H10O4 It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate can be synthesized through the rearrangement of ethyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate. This process involves the use of specific reagents and conditions to achieve the desired product . Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by intramolecular cyclization and aromatization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. These methods typically involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the formyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Ethyl 3-carboxy-4,5-dihydrofuran-2-carboxylate.
Reduction: Ethyl 3-hydroxymethyl-4,5-dihydrofuran-2-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the synthesis of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate depends on its specific application. In general, its reactivity is influenced by the presence of the formyl and ester groups, which can participate in various chemical reactions. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: This compound has a cyano group instead of a formyl group, leading to different reactivity and applications.
Ethyl 4-acetyl-5-methylfuran-3-carboxylate:
The uniqueness of this compound lies in its specific functional groups and the resulting reactivity, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H10O4 |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
ethyl 4-formyl-2,3-dihydrofuran-5-carboxylate |
InChI |
InChI=1S/C8H10O4/c1-2-11-8(10)7-6(5-9)3-4-12-7/h5H,2-4H2,1H3 |
InChI Key |
MXDNCBBSDNNAOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CCO1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















